molecular formula C8H13ClN2O2S B1383419 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride CAS No. 1798707-11-5

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride

Cat. No. B1383419
M. Wt: 236.72 g/mol
InChI Key: QKDUSUJQSVQXHE-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is an amino acid ester hydrochloride. Its synthesis by esterification reaction has been reported . It plays a role during the preparation of a novel hepatitis C virus (HCV) helicase inhibitor .


Synthesis Analysis

The synthesis of 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride has been reported via esterification reaction . Another study reported the synthesis of a similar compound, 4 4ʹ bis (4-carboxy methylene) biphenyl, via friedel craft acylation with acetic anhydride followed by willgerodot reaction .


Molecular Structure Analysis

The molecular formula of 4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is C8H9ClN2 .

Scientific Research Applications

Antitumor Activity

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride and its derivatives have been studied for their potential antitumor effects. Compounds from sulfonamide-focused libraries, including derivatives of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride, have been evaluated as antitumor agents. Notably, some derivatives have progressed to clinical trials as potent cell cycle inhibitors. For instance, N-[2-[(4-hydroxyphenyl)amino]-3-pyridinyl]-4-methoxybenzenesulfonamide (E7010) and N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide (E7070) are two such compounds showing promising antitumor activities in cell-based screens and clinical settings (Owa et al., 2002).

Synthesis of Heterocyclic Compounds

Research has focused on synthesizing new heterocyclic compounds containing the sulfonamide moiety. Studies have explored creating compounds like 3-hydroxy-4-aminobenzene sulfonamide derivatives for potential applications in various fields, highlighting the versatility of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride in synthesizing novel chemical entities (Mohsein et al., 2019).

Tumor-Associated Carbonic Anhydrase Inhibitors

Derivatives of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride have been investigated as inhibitors of human carbonic anhydrase isoforms, particularly those associated with tumors. Studies indicate that halogenated derivatives of this compound show selective inhibition of tumor-associated carbonic anhydrase isoforms, making them potential candidates for targeted cancer therapies (Compain et al., 2013).

Structural and Conformational Analysis

Research has also delved into the molecular structure and conformational properties of compounds related to 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride. Studies using gas electron diffraction and quantum chemical methods have provided insights into the conformations and structural characteristics of similar sulfonamide compounds, which can be crucial for understanding their reactivity and potential applications (Petrov et al., 2008).

Antimicrobial Activity

Some derivatives of 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride have been synthesized and tested for antimicrobial activity. Research indicates that these compounds, especially those incorporating halogens or other specific functional groups, can exhibit good to moderate antimicrobial properties, highlighting their potential use in developing new antimicrobial agents (Kumar et al., 2020).

Safety And Hazards

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(aminomethyl)-3-methylbenzenesulfonamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S.ClH/c1-6-4-8(13(10,11)12)3-2-7(6)5-9;/h2-4H,5,9H2,1H3,(H2,10,11,12);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDUSUJQSVQXHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride

CAS RN

1798707-11-5
Record name 4-(aminomethyl)-3-methylbenzene-1-sulfonamide hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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